
(Triphenyl-lambda5-phosphanylidene)azanium;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(triphenylphosphoranylidene) ammonium chloride: is a chemical compound with the molecular formula C36H30ClNP2 and a molecular weight of 574.03 g/mol . It is also known by other names such as Bis-(triphenylphosphine)iminium chloride and Hexaphenyldiphosphazenium chloride . This compound is widely used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bis-(triphenylphosphoranylidene) ammonium chloride typically involves the reaction of triphenylphosphine with ammonium chloride under specific conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: In industrial settings, the production of Bis-(triphenylphosphoranylidene) ammonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Bis-(triphenylphosphoranylidene) ammonium chloride undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides , while reduction can produce phosphines .
Scientific Research Applications
Bis-(triphenylphosphoranylidene) ammonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis-(triphenylphosphoranylidene) ammonium chloride involves its role as a co-catalyst in various chemical reactions . The compound facilitates the transfer of electrons and ions between different phases, thereby enhancing the efficiency of the reactions . The molecular targets and pathways involved include the phosphine and ammonium groups, which interact with the reactants to form intermediate complexes .
Comparison with Similar Compounds
- Bis-(triphenylphosphine)iminium chloride
- Hexaphenyldiphosphazenium chloride
- Triphenylphosphine oxide
Uniqueness: Bis-(triphenylphosphoranylidene) ammonium chloride is unique due to its dual functionality as both a phosphine and ammonium compound . This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in scientific research .
Properties
Molecular Formula |
C36H34Cl2N2P2 |
|---|---|
Molecular Weight |
627.5 g/mol |
IUPAC Name |
(triphenyl-λ5-phosphanylidene)azanium;dichloride |
InChI |
InChI=1S/2C18H16NP.2ClH/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15,19H;2*1H |
InChI Key |
FIDMDGCZNJCLLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




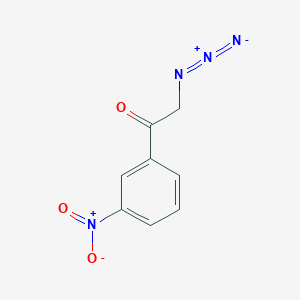

![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide](/img/structure/B13406161.png)
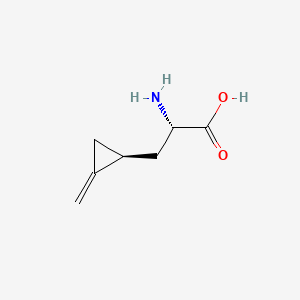
![(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid](/img/structure/B13406180.png)
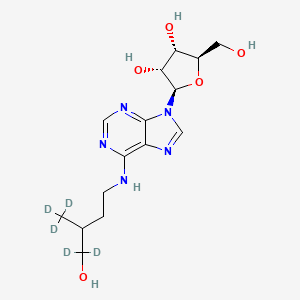
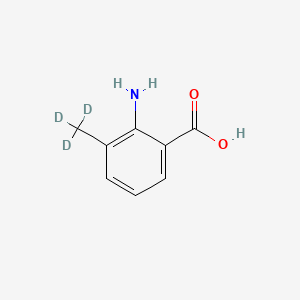
![Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B13406208.png)

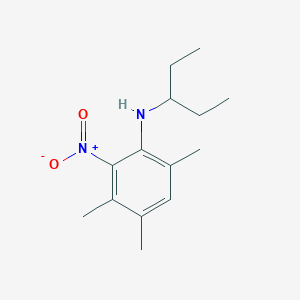

![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B13406242.png)
